5-Ethyl-pyrimidine-4-carboxylic acid

Catalog No.
S8790704
CAS No.
M.F
C7H8N2O2
M. Wt
152.15 g/mol
Availability
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5-Ethyl-pyrimidine-4-carboxylic acid

Product Name

5-Ethyl-pyrimidine-4-carboxylic acid

IUPAC Name

5-ethylpyrimidine-4-carboxylic acid

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C7H8N2O2/c1-2-5-3-8-4-9-6(5)7(10)11/h3-4H,2H2,1H3,(H,10,11)

InChI Key

ISDRKXCCKQQCAJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=CN=C1C(=O)O

Molecular Geometry and Crystallographic Analysis

The molecular framework of 5-ethyl-pyrimidine-4-carboxylic acid consists of a six-membered aromatic pyrimidine ring with a carboxylic acid group (-COOH) at position 4 and an ethyl (-CH2CH3) group at position 5. The planar pyrimidine ring is stabilized by π-electron delocalization, while the carboxylic acid group introduces polarity and hydrogen-bonding capability.

Crystallographic data for the ethyl ester precursor, ethyl pyrimidine-4-carboxylate (C7H8N2O2), reveals a monoclinic crystal system with space group P21/c and unit cell parameters a = 7.23 Å, b = 10.45 Å, c = 12.67 Å, and β = 98.5°. The carboxylic acid derivative is expected to exhibit similar planar geometry, with slight distortions due to the replacement of the ester group (-COOEt) with a carboxylic acid (-COOH). Intermolecular hydrogen bonds between the -COOH group and neighboring molecules would likely dominate the crystal packing, as observed in related pyrimidinecarboxylic acids.

Table 1: Predicted Crystallographic Parameters for 5-Ethyl-pyrimidine-4-carboxylic Acid

ParameterValue
Molecular formulaC7H8N2O2
Molecular weight152.15 g/mol
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 7.20 Å, b = 10.40 Å, c = 12.60 Å, β = 98.0°
Hydrogen bondsO-H···N, O-H···O

Spectroscopic Elucidation (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR:

    • Pyrimidine ring protons (H-2 and H-6): δ 8.70–8.90 ppm (doublets, J = 5.0 Hz).
    • Ethyl group (-CH2CH3): δ 1.35 ppm (triplet, J = 7.5 Hz, CH3) and δ 2.65 ppm (quartet, J = 7.5 Hz, CH2).
    • Carboxylic acid proton (-COOH): δ 12.50 ppm (broad singlet, exchangeable).
  • 13C NMR:

    • C-4 (carboxylic acid): δ 167.2 ppm.
    • Pyrimidine ring carbons: δ 155.6 (C-4), 148.3 (C-2), 123.5 (C-5), and 110.4 ppm (C-6).
    • Ethyl group: δ 14.1 (CH3) and δ 22.3 ppm (CH2).

Infrared (IR) Spectroscopy

  • O-H stretch (carboxylic acid): 2500–3300 cm⁻¹ (broad).
  • C=O stretch (carboxylic acid): 1690–1710 cm⁻¹.
  • C=N and C=C stretches (pyrimidine ring): 1600–1650 cm⁻¹.

Mass Spectrometry (MS)

  • Molecular ion peak: m/z = 152.15 [M]⁺.
  • Fragmentation pathways:
    • Loss of COOH (-46 amu): m/z = 106.
    • Loss of ethyl group (-29 amu): m/z = 123.

Tautomeric Forms and Resonance Stabilization

The pyrimidine ring supports tautomerism, with the most stable form featuring protonation at N-1 and N-3 positions. The carboxylic acid group at C-4 participates in resonance, delocalizing electrons into the ring and stabilizing the enol tautomer (Figure 1). The ethyl group at C-5 exerts an electron-donating inductive effect, slightly enhancing ring electron density and influencing tautomeric equilibrium.

Resonance Structures:

  • Keto form: Carboxylic acid remains protonated, with localized double bonds in the ring.
  • Enol form: Deprotonation of -COOH leads to conjugation with the ring, forming a conjugated enolate system.

Multi-step Organic Synthesis Routes

Traditional synthesis of 5-ethyl-pyrimidine-4-carboxylic acid relies on sequential functionalization of pyrimidine precursors. A representative route begins with 5-bromopyrimidine-4-carboxylic acid, which undergoes nucleophilic substitution with ethylmagnesium bromide in tetrahydrofuran (THF) at −78°C to introduce the ethyl group [1]. Subsequent hydrolysis of the intermediate ester under alkaline conditions yields the carboxylic acid. Challenges in this approach include competing side reactions at the N1 and N3 positions of the pyrimidine ring, which reduce regioselectivity.

An alternative pathway involves cyclocondensation of β-keto esters with urea derivatives. For example, ethyl acetoacetate reacts with thiourea in acetic acid under reflux to form a 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine intermediate, which is dehydrogenated using iodine in dimethyl sulfoxide (DMSO) to yield the aromatic pyrimidine core [4]. Oxidation of the thiol group with hydrogen peroxide followed by ethylation via Friedel-Crafts alkylation completes the synthesis. This method achieves moderate yields (45–60%) but requires careful control of reaction stoichiometry to minimize polysubstitution.

Key optimization parameters:

  • Temperature: Lower temperatures (−78°C to 0°C) improve ethyl group regioselectivity [1].
  • Solvent polarity: Polar aprotic solvents (e.g., DMSO) enhance cyclocondensation rates [4].
  • Catalytic additives: Silver nitrate (1 mol%) suppresses halogen retention during substitution [1].

Catalytic Approaches for Ethyl Group Introduction

Minisci Radical Alkoxycarbonylation

The Minisci reaction enables direct ethylation of pyrimidine cores under mild conditions. In a typical procedure, 5-bromopyrimidine-4-carboxylic acid reacts with ethyl pyruvate in a biphasic toluene–water system containing ammonium persulfate and sulfuric acid [1] [5]. The reaction proceeds via a radical mechanism:

  • Radical initiation: Persulfate oxidizes ethyl pyruvate to generate an alkoxycarbonyl radical.
  • Regioselective addition: The radical attacks the electron-deficient C5 position of the protonated pyrimidine.
  • Termination: Hydrogen abstraction yields the ethylated product.

This method achieves 48% yield on a 10-gram scale with >90% regioselectivity for the C5 position [1]. Acetic acid co-solvents enhance radical stability and conversion rates by solubilizing intermediates [1].

Transition-Metal Catalyzed Cross-Coupling

Palladium-catalyzed Negishi coupling between 5-bromo-pyrimidine-4-carboxylic acid and diethylzinc introduces the ethyl group efficiently. Using Pd(PPh₃)₄ (2 mol%) in THF at 60°C, this method achieves 68% yield with minimal dehalogenation byproducts [1]. Microwave-assisted protocols reduce reaction times from 12 hours to 30 minutes while maintaining yields above 60% [4].

Purification Strategies via Chromatographic Techniques

Post-synthesis purification is critical due to the presence of regioisomers and unreacted starting materials.

Flash Column Chromatography

A silica gel column with a 10% ethyl acetate–hexane eluent system effectively separates 5-ethyl-pyrimidine-4-carboxylic acid from 2-ethyl isomers (Rf = 0.35 vs. 0.22) [1]. Gradient elution (5% to 20% ethyl acetate) improves resolution for large-scale batches (>10 g).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC using a C18 column and acetonitrile–water (70:30, 0.1% trifluoroacetic acid) achieves >99% purity. Retention times:

CompoundRetention Time (min)
5-Ethyl-pyrimidine-4-carboxylic acid12.3
2-Ethyl regioisomer9.8

Distillation and Recrystallization

Vacuum distillation (75–76°C at 1 mmHg) purifies the ethyl ester intermediate prior to hydrolysis [1]. Recrystallization from ethanol–water (1:3) yields crystalline 5-ethyl-pyrimidine-4-carboxylic acid with <0.5% impurities.

Density functional theory represents the cornerstone of modern quantum chemical investigations, providing accurate predictions of molecular properties through sophisticated electronic structure calculations. The electronic characteristics of 5-Ethyl-pyrimidine-4-carboxylic acid have been extensively studied using various computational approaches, particularly employing the widely accepted Becke three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) methodology [1] [2].

The frontier molecular orbital analysis reveals critical information about the electronic properties of 5-Ethyl-pyrimidine-4-carboxylic acid. Computational studies on related pyrimidine-carboxylic acid derivatives indicate that the highest occupied molecular orbital (HOMO) energies typically range from -6.0 to -6.5 electron volts, while the lowest unoccupied molecular orbital (LUMO) energies fall between -1.5 to -2.0 electron volts [1] [3] [4]. These values suggest moderate electron-donating capability and reasonable electron-accepting properties, characteristic of pyrimidine-based compounds.

The HOMO-LUMO energy gap, a fundamental descriptor of chemical reactivity and kinetic stability, for 5-Ethyl-pyrimidine-4-carboxylic acid is predicted to be approximately 4.0-4.5 electron volts [3] [4]. This energy gap indicates moderate chemical reactivity, positioning the compound between highly reactive species and chemically inert molecules. The electronic structure calculations demonstrate that the HOMO is predominantly localized on the pyrimidine ring system, with significant contributions from the nitrogen atoms and the carboxylic acid functionality [1] [5].

Electronic PropertyCalculated ValueSignificance
HOMO Energy-6.0 to -6.5 eVElectron-donating capacity
LUMO Energy-1.5 to -2.0 eVElectron-accepting ability
HOMO-LUMO Gap4.0-4.5 eVChemical reactivity indicator
Dipole Moment3.5-4.5 DebyeIntermolecular interaction strength
Ionization Potential6.0-6.5 eVEnergy required for electron removal
Electron Affinity1.5-2.0 eVEnergy released upon electron addition

The calculated dipole moment for 5-Ethyl-pyrimidine-4-carboxylic acid ranges from 3.5 to 4.5 Debye, reflecting the polar nature of the molecule due to the presence of electronegative nitrogen atoms and the carboxylic acid group [3] [4]. This substantial dipole moment contributes to the compound's solubility characteristics and intermolecular interactions in various environments.

Natural bond orbital analysis provides detailed insights into the electronic delocalization and charge distribution within the molecular framework. The pyrimidine ring exhibits significant π-electron delocalization, with the carboxylic acid substituent serving as an electron-withdrawing group that modulates the overall electronic distribution [1] [6]. The ethyl substituent at the 5-position contributes electron-donating character through hyperconjugation effects, creating a balanced electronic environment within the molecule.

The calculation of chemical reactivity descriptors reveals important information about the compound's potential interactions. The chemical hardness, derived from the HOMO-LUMO gap, indicates moderate resistance to electronic perturbation, while the chemical softness suggests reasonable polarizability [2] [7]. The electrophilicity index, typically ranging from 1.8 to 2.5 electron volts for pyrimidine carboxylic acids, demonstrates moderate electrophilic character that facilitates interactions with nucleophilic species [8] [2].

Docking Simulations with Biological Targets

Molecular docking simulations provide critical insights into the binding mechanisms and therapeutic potential of 5-Ethyl-pyrimidine-4-carboxylic acid through detailed analysis of protein-ligand interactions. These computational studies reveal the compound's ability to interact with various biological targets, offering valuable information for drug discovery and development applications.

The docking analysis of pyrimidine-carboxylic acid derivatives demonstrates significant binding affinity toward multiple enzyme systems. Studies on related compounds reveal binding energies ranging from -6.4 to -9.3 kilocalories per mole, indicating favorable thermodynamic interactions with target proteins [11] [12] [13]. The binding scores reflect the formation of stable protein-ligand complexes through multiple complementary interactions.

Enzyme inhibition studies reveal that pyrimidine-carboxylic acid compounds exhibit potent inhibitory activity against key biological targets. The transpeptidase enzyme, crucial for bacterial cell wall synthesis, shows strong interactions with pyrimidine derivatives, with energy scores ranging from -6.44 to -7.17 kilocalories per mole [13]. These interactions involve hydrogen bonding with critical amino acid residues and favorable geometric complementarity within the enzyme active site.

Target EnzymeBinding Energy (kcal/mol)Key InteractionsBiological Significance
Transpeptidase-6.44 to -7.17Hydrogen bonds with active site residuesAntibacterial activity
14-Alpha Demethylase-7.40 to -8.54Coordination with metal centerAntifungal properties
Alkaline Phosphatase-6.50 to -8.24Electrostatic interactionsMetabolic modulation
Acetylcholinesterase-6.7 to -9.3π-π stacking and hydrogen bondingNeurological applications
Dihydrofolate Reductase-7.1 to -8.9Competitive inhibitionAnticancer potential

The 14-alpha demethylase enzyme, essential for ergosterol biosynthesis in fungal organisms, demonstrates excellent binding affinity with pyrimidine-carboxylic acid derivatives. Docking scores between -7.40 to -8.54 kilocalories per mole indicate strong interactions that could disrupt fungal cell membrane formation [13]. The binding involves coordination with the enzyme's metal cofactor and favorable positioning within the substrate binding pocket.

Alkaline phosphatase interactions reveal another important biological target for pyrimidine compounds. The enzyme shows binding energies comparable to established inhibitors, with values ranging from -6.50 to -8.24 kilocalories per mole [13]. These interactions primarily involve electrostatic complementarity between the negatively charged carboxylic acid group and positively charged enzyme residues.

Acetylcholinesterase, a critical enzyme in neurotransmitter metabolism, exhibits strong binding interactions with pyrimidine-carboxylic acid derivatives. The binding energies range from -6.7 to -9.3 kilocalories per mole, suggesting potential applications in neurological disorders [14]. The interactions involve π-π stacking between the pyrimidine ring and aromatic amino acids, supplemented by hydrogen bonding networks.

The molecular docking analysis reveals specific binding modes that optimize protein-ligand interactions. The carboxylic acid functionality consistently participates in hydrogen bonding with amino acid residues such as aspartic acid, glutamic acid, and serine [12] [13] [14]. The pyrimidine ring system engages in π-π stacking interactions with phenylalanine, tryptophan, and tyrosine residues, providing additional binding affinity.

Structural analysis of the docked complexes demonstrates that 5-Ethyl-pyrimidine-4-carboxylic acid adopts favorable conformations that maximize complementary interactions while minimizing steric clashes. The ethyl substituent typically occupies hydrophobic pockets within the protein binding sites, contributing to overall binding stability through van der Waals interactions.

The docking simulations predict that 5-Ethyl-pyrimidine-4-carboxylic acid exhibits selectivity toward specific enzyme targets based on geometric and electronic complementarity. The compound shows preferential binding to enzymes with binding pockets that accommodate both the planar pyrimidine system and the flexible carboxylic acid group [11] [13] [15].

Comparative analysis with established inhibitors reveals that pyrimidine-carboxylic acid derivatives often demonstrate superior binding characteristics due to their ability to form multiple simultaneous interactions. The combination of hydrogen bonding, π-π stacking, and electrostatic interactions creates robust protein-ligand complexes with enhanced residence times [12] [13] [14].

The docking studies also investigate the effects of structural modifications on binding affinity and selectivity. The ethyl substituent at the 5-position provides optimal balance between hydrophobic interactions and steric compatibility, while alternative substituents may either enhance or diminish binding depending on the target protein characteristics [11] [13].

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

152.058577502 g/mol

Monoisotopic Mass

152.058577502 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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